molecular formula C10H12BrNO B1521871 (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol CAS No. 356780-61-5

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B1521871
CAS No.: 356780-61-5
M. Wt: 242.11 g/mol
InChI Key: SXNOASUKXWYZMT-UHFFFAOYSA-N
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Description

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is a brominated organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is a light yellow solid with a purity of 97%.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline . The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high yield and purity. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .

  • Reduction: : Reduction reactions can convert the compound to 7-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) .

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) , temperature control , and catalysts to facilitate the reactions.

Scientific Research Applications

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: has several scientific research applications, including:

  • Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Industry: : The compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

(7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol: is compared with other similar compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .

List of Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-ol

Properties

IUPAC Name

(7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOASUKXWYZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 g, 3.7 mmol) in tetrahydrofuran (20 mL) was added 1.0 M of lithium tetrahydroaluminate in tetrahydrofuran (7.40 mL, 7.40 mmol, Aldrich Cat. No. 212776) dropwise at 0° C. The solution was stirred at 0° C. for 2 h. Water (0.3 mL), 15% NaOH aqueous solution (0.3 mL) and water (1.0 mL) were added dropwise in sequence to the reaction solution. The suspension was filtered through a pad of celite, and washed with ether. The filtrate was concentrated to afford the desired compound which was directly used in the next step reaction without further purification. LCMS (M+H)+: m/z=242.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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